

A Predictive Spectroscopic Guide to Dibemethine for Advanced Drug Development

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Compound of Interest

Compound Name: *Dibemethine*

Cat. No.: *B1670414*

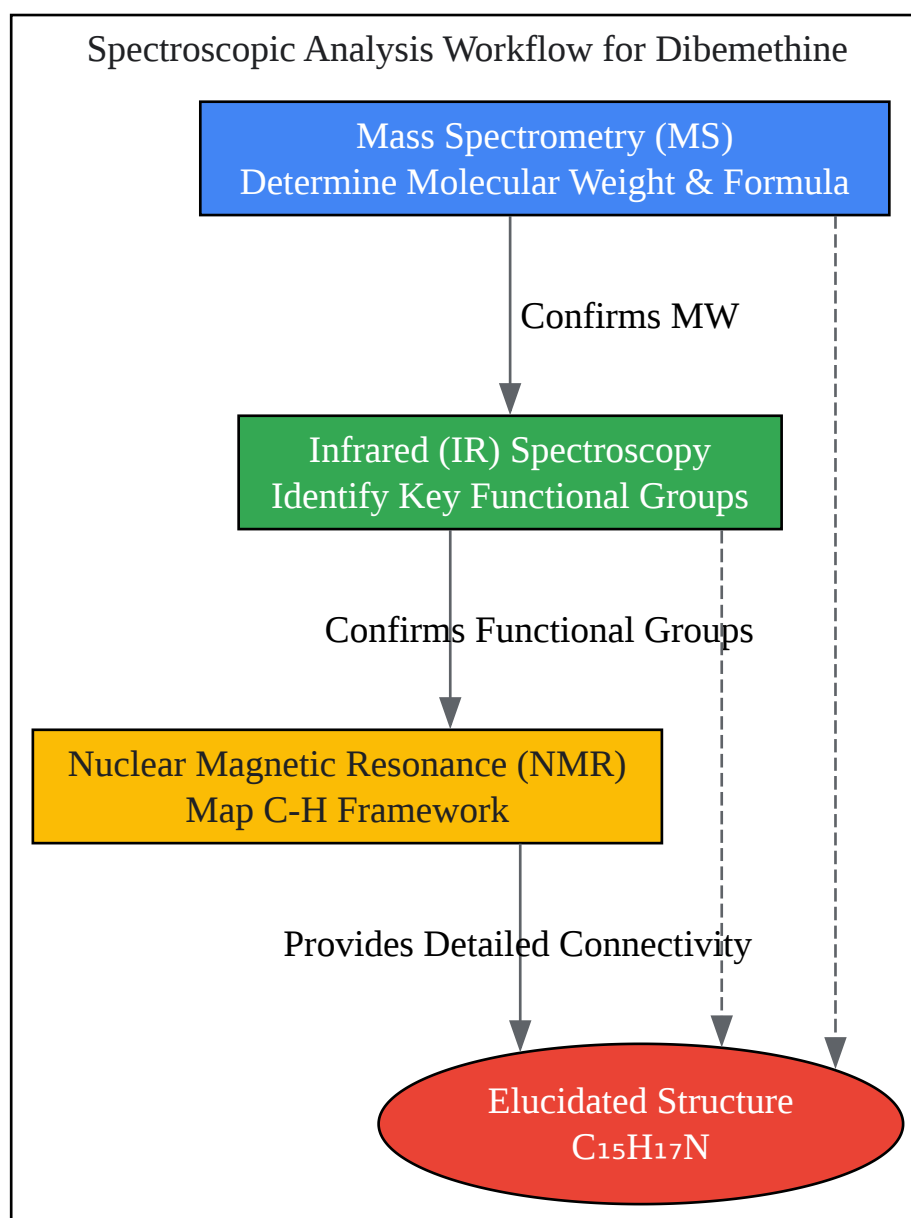
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Introduction: The Analytical Imperative for Dibemethine

Dibemethine (N-benzyl-N-methyl-1-phenylethanamine), a tertiary amine with CAS Number 102-05-6, holds significance as a versatile chemical intermediate.^{[1][2]} Its molecular formula is $C_{15}H_{17}N$, corresponding to a molecular weight of approximately 211.30 g/mol.^{[3][4]} Notably, **Dibemethine** has demonstrated activity against chloroquine-resistant strains of *Plasmodium falciparum*, highlighting its potential relevance in antimalarial drug research.^{[1][5]} The precise and unambiguous structural confirmation of such molecules is paramount in drug development to ensure purity, stability, and predictable pharmacological activity. This guide provides an in-depth, predictive analysis of the key spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—essential for the rigorous characterization of **Dibemethine**. While experimental spectra are invaluable, a predictive approach grounded in first principles of spectroscopy offers a powerful framework for researchers to anticipate, interpret, and validate their findings.

Molecular Structure and Spectroscopic Workflow

A robust analytical workflow is critical for comprehensive structural elucidation. The process typically begins with Mass Spectrometry to determine the molecular weight and elemental composition, followed by Infrared Spectroscopy to identify key functional groups, and culminates with NMR Spectroscopy for a detailed map of the carbon-hydrogen framework.



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Caption: A typical workflow for the spectroscopic elucidation of an organic molecule like **Dibemethine**.

Mass Spectrometry (MS): Unveiling the Molecular Ion and Fragmentation

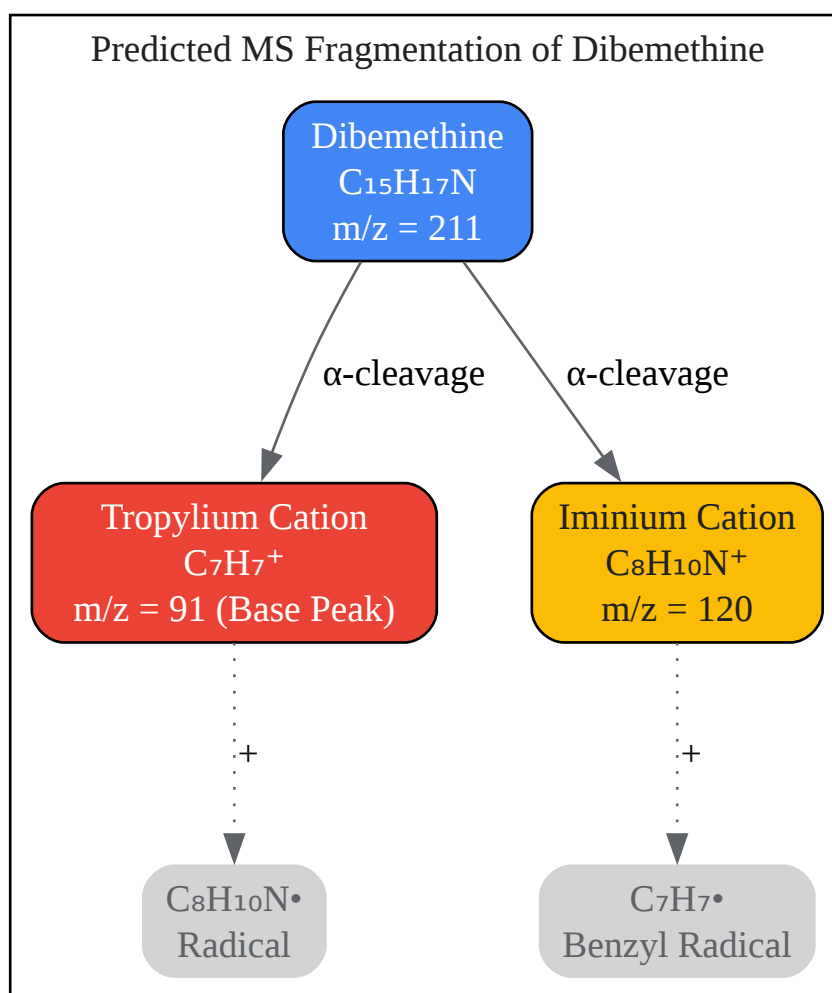
Mass spectrometry is the initial and indispensable technique for determining the molecular weight of a compound. For **Dibemethine** (C₁₅H₁₇N), the molecular ion peak (M⁺) is expected at an odd integer value, a characteristic feature for molecules containing an odd number of nitrogen atoms, as dictated by the Nitrogen Rule.[6][7]

Predicted Mass Spectrum Data for **Dibemethine**

Feature	Predicted Value	Rationale
Molecular Formula	C ₁₅ H ₁₇ N	Based on known structure.[4]
Exact Mass	211.1361 u	Calculated for C ₁₅ H ₁₇ N.
Nominal Mass	211 u	Integer mass of the most abundant isotopes.
Molecular Ion (M ⁺)	m/z 211	Corresponds to the intact molecule radical cation.
Base Peak	m/z 91	Predicted to be the highly stable tropylium cation.

Fragmentation Pathway: The Signature of Alpha Cleavage

The most characteristic fragmentation pathway for tertiary amines like **Dibemethine** is alpha cleavage—the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[8][9] This process is driven by the formation of a resonance-stabilized iminium cation. The cleavage of the benzyl-nitrogen bond is highly favored, leading to the formation of the benzyl radical and a stable cation at m/z 120, or more favorably, the formation of the benzyl cation (which rearranges to the highly stable tropylium ion) at m/z 91.



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Caption: Predicted alpha cleavage pathways for **Dibemethine** in mass spectrometry.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- Sample Preparation: Dissolve a small quantity of **Dibemethine** (approx. 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
- Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet.

- Ionization: Utilize a standard electron ionization (EI) source with an electron energy of 70 eV. This energy level is optimal for generating reproducible fragmentation patterns.
- Mass Analysis: Scan a mass range from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.
- Data Analysis: Identify the molecular ion peak (M^+) at m/z 211. Designate the most intense peak in the spectrum as the base peak and calculate the relative abundances of all other fragment ions.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.^[10]

The IR spectrum of **Dibemethine** is expected to be dominated by absorptions from its aromatic rings and aliphatic C-H bonds.

Predicted IR Absorption Frequencies for **Dibemethine**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Intensity
3100–3000	C-H Stretch	Aromatic (sp ² C-H)	Medium
3000–2850	C-H Stretch	Aliphatic (sp ³ C-H)	Strong
1600 & 1475	C=C Stretch	Aromatic Ring	Medium-Weak
1350–1000	C-N Stretch	Tertiary Amine	Medium-Strong
900–690	C-H Bend (out-of-plane)	Monosubstituted Aromatic	Strong

Source: Adapted from standard IR correlation tables.^{[11][12][13]}

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.
- Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
- Sample Application: Place a small amount of solid **Dibemethine** powder directly onto the ATR crystal. Apply pressure using the instrument's clamp to ensure good contact.
- Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000–600 cm⁻¹ with a resolution of 4 cm⁻¹.
- Data Processing: Perform an automatic ATR correction and baseline correction using the instrument software to produce the final absorbance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information about the molecular structure by probing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon).^[14]^[15] Predicting NMR spectra involves analyzing chemical equivalency, shielding/deshielding effects, and spin-spin coupling.^[16]^[17]

¹H NMR Spectroscopy

The proton NMR spectrum of **Dibemethine** is predicted to show four distinct signals, corresponding to the four non-equivalent sets of protons in the molecule.

Predicted ¹H NMR Chemical Shifts for **Dibemethine** (in CDCl₃)

Label	Proton Type	Predicted Shift (δ , ppm)	Multiplicity	Integration
H _a	Aromatic (C ₆ H ₅)	7.20–7.40	Multiplet	10H
H _e	Methylene (CH ₂)	~3.60	Singlet	4H
H _m	Methyl (CH ₃)	~2.25	Singlet	3H

Note: Predictions are based on standard chemical shift principles. Machine learning-based predictors can offer high accuracy, with mean absolute errors often below 0.11 ppm.[15][18]

Causality of Chemical Shifts:

- H_a (Aromatic): These protons are highly deshielded due to the ring current effect of the benzene rings, causing them to appear far downfield (7.20–7.40 ppm).[19]
- H_e (Methylene): The benzylic protons are adjacent to both an aromatic ring and the nitrogen atom. Both groups are electron-withdrawing, deshielding these protons and shifting them to approximately 3.60 ppm. The two CH₂ groups are chemically equivalent.
- H_m (Methyl): The methyl protons are attached to the nitrogen atom, which is an electron-withdrawing group, causing a downfield shift to around 2.25 ppm compared to a standard alkane methyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to show five distinct signals, reflecting the symmetry of the molecule where the two benzyl groups are identical.

Predicted ¹³C NMR Chemical Shifts for **Dibemethine** (in CDCl₃)

Label	Carbon Type	Predicted Shift (δ , ppm)
C _i	Aromatic (ipso-C)	~139
C _o , C _m , C _p	Aromatic (ortho, meta, para-C)	127–129
C _e	Methylene (-CH ₂ -)	~62
C _m	Methyl (-CH ₃)	~42

Note: ¹³C NMR prediction can be performed using various methods, including quantitative structure–property relationships (QSPR) and density functional theory (DFT) calculations, which can achieve high accuracy.[14][20][21]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **Dibemethine** in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- **Instrument Setup:** Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- **¹H NMR Acquisition:**
 - Acquire the spectrum using a standard pulse sequence (e.g., 30° pulse angle, 2-second relaxation delay).
 - Typically, 8-16 scans are sufficient.
- **¹³C NMR Acquisition:**
 - Acquire a proton-decoupled ¹³C spectrum.
 - Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be required.

- Data Processing: Fourier transform the raw data (FID), phase correct the spectrum, and calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the signals in the ^1H spectrum.

Integrated Spectroscopic Analysis

The true power of spectroscopic analysis lies in the integration of data from all techniques. For **Dibemethine**:

- MS confirms the molecular formula $\text{C}_{15}\text{H}_{17}\text{N}$ with a molecular ion at m/z 211. The base peak at m/z 91 strongly suggests the presence of a benzyl group.
- IR confirms the presence of aromatic rings ($\sim 3050, 1600, 1475\text{ cm}^{-1}$) and aliphatic C-H bonds ($\sim 2950\text{ cm}^{-1}$), and the C-N bond of the tertiary amine ($\sim 1200\text{ cm}^{-1}$). The absence of N-H stretches ($\sim 3400\text{ cm}^{-1}$) confirms its tertiary nature.
- NMR provides the definitive structure. ^1H NMR shows the correct ratio of aromatic (10H), benzylic (4H), and N-methyl (3H) protons. ^{13}C NMR confirms the number of unique carbon environments, consistent with the molecule's symmetry.

Together, these predicted data points form a self-validating system that would unequivocally confirm the structure and purity of a synthesized sample of **Dibemethine**.

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